

A Technical Guide to the Physicochemical Properties of 3,4-Difluorohydrocinnamic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Difluorohydrocinnamic acid

Cat. No.: B071690

[Get Quote](#)

Introduction

3,4-Difluorohydrocinnamic acid, with the IUPAC name 3-(3,4-difluorophenyl)propanoic acid, is a fluorinated derivative of hydrocinnamic acid.^[1] As a research chemical and building block, its utility in medicinal chemistry and materials science is predicated on a thorough understanding of its physicochemical properties. The introduction of two fluorine atoms to the phenyl ring significantly influences the molecule's electronic characteristics, lipophilicity, and metabolic stability, making it an interesting candidate for further synthetic applications.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed summary of the core physicochemical properties of **3,4-Difluorohydrocinnamic acid**, standardized experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Core Physicochemical Properties

The fundamental identifiers and physicochemical parameters of **3,4-Difluorohydrocinnamic acid** are summarized below. Quantitative data has been compiled from available chemical databases and literature.

Table 1: Chemical Identifiers and Structural Information

Identifier	Value
IUPAC Name	3-(3,4-difluorophenyl)propanoic acid
CAS Number	161712-75-0
Molecular Formula	C ₉ H ₈ F ₂ O ₂
Molecular Weight	186.16 g/mol
Canonical SMILES	C1=CC(=C(C=C1CCC(=O)O)F)F
InChI Key	UOZIYCHJMUNLIG-UHFFFAOYSA-N
Physical Form	Solid

Table 2: Quantitative Physicochemical Data

Property	Value	Source
Melting Point	49-53 °C	[2]
Boiling Point	277.7 - 278 °C (at 760 mmHg)	[2]
Density	1.312 g/cm ³	[2]
Flash Point	122 °C	[2]
Vapor Pressure	0.00213 mmHg (at 25°C)	[2]
Refractive Index	1.503	[2]
pKa	Data not readily available; requires experimental determination.	
logP	Data not readily available; requires experimental determination.	
Solubility	Data not readily available; likely soluble in polar organic solvents like methanol, ethanol, and DMSO.	

Spectroscopic Profile

While specific spectra for **3,4-Difluorohydrocinnamic acid** are not widely published, its structural features suggest a predictable spectroscopic profile essential for its identification and characterization.

Table 3: Expected Spectroscopic Characteristics

Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aromatic Region (Ar-H): Complex multiplets between δ 7.0-7.3 ppm.- Aliphatic Region (-CH₂-): Two distinct triplets, corresponding to the two methylene groups of the propanoic acid chain, typically between δ 2.5-3.0 ppm.- Carboxylic Acid Proton (-COOH): A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): Signal at δ > 170 ppm.- Aromatic Carbons (Ar-C): Multiple signals between δ 115-155 ppm. Carbons directly bonded to fluorine will show large coupling constants (¹J_{C-F}).- Aliphatic Carbons (-CH₂-): Two signals in the δ 25-40 ppm range.
FT-IR	<ul style="list-style-type: none">- O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.- C-H Stretch (Aromatic/Aliphatic): Peaks around 2850-3100 cm⁻¹.- C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.- C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
Mass Spec.	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 186.16.- Fragmentation: Expect loss of the carboxylic group (-COOH, 45 Da) and fragmentation of the ethyl chain.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of **3,4-Difluorohydrocinnamic acid**.

Protocol 1: Determination of Melting Point

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.

Materials:

- **3,4-Difluorohydrocinnamic acid** sample
- Capillary tubes (one end sealed)
- Melting point apparatus
- Spatula

Procedure:

- Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.
- Loading the Capillary: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.
- Packing the Sample: Gently tap the sealed end of the capillary on a hard surface to pack the solid tightly into the bottom.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating:
 - For a preliminary measurement, heat the sample rapidly to get an approximate melting point.
 - For an accurate measurement, allow the block to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate of 1-2°C per minute.
- Observation and Recording:
 - Record the temperature at which the first drop of liquid appears (T_1).

- Record the temperature at which the entire sample has completely melted (T_2).
- The melting point is reported as the range $T_1 - T_2$. A narrow range (0.5-2°C) typically indicates a pure compound.

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group, which is critical for understanding its ionization state at different pH values.

Materials:

- **3,4-Difluorohydrocinnamic acid**
- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Buret
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Deionized water and a suitable co-solvent if needed (e.g., methanol or ethanol)
- Potassium chloride (KCl) for maintaining ionic strength

Procedure:

- Solution Preparation: Accurately weigh a sample of **3,4-Difluorohydrocinnamic acid** and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to create a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
- Titration Setup: Place the solution in a beaker on a magnetic stirrer. Immerse the pH electrode in the solution, ensuring the stir bar does not strike it.

- Titration:
 - Record the initial pH of the solution.
 - Slowly add small, precise increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the buret.
 - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
 - Continue this process well past the equivalence point, where a sharp change in pH occurs.
- Data Analysis:
 - Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
 - Determine the equivalence point, which is the midpoint of the steepest part of the curve.
 - The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.
 - The pKa is equal to the pH of the solution at the half-equivalence point.

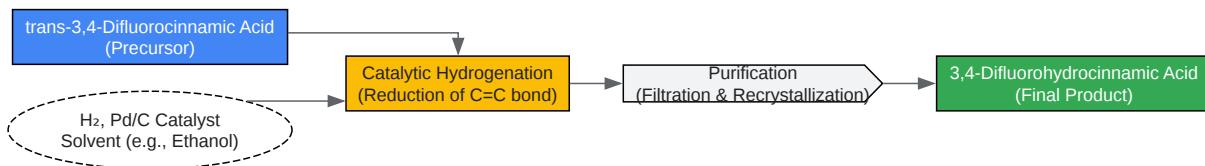
Protocol 3: Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP), a measure of the compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties.

Materials:

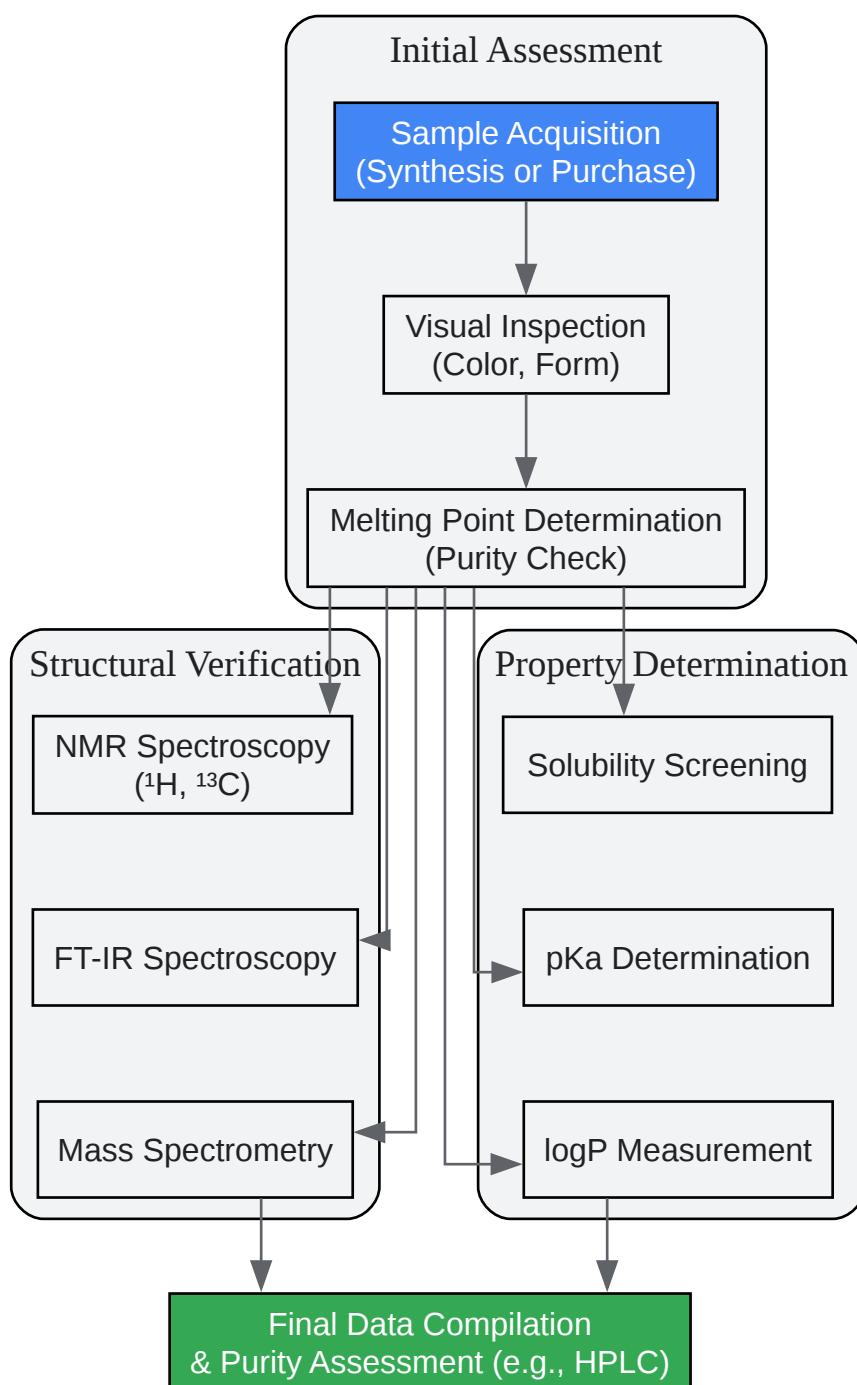
- **3,4-Difluorohydrocinnamic acid**
- n-Octanol (reagent grade)
- Phosphate-buffered saline (PBS) or deionized water (pH adjusted to 7.4)

- Separatory funnels or centrifuge tubes
- Mechanical shaker or rotator
- Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)


Procedure:

- Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or PBS) for at least 24 hours to ensure mutual saturation. Allow the layers to separate completely.
- Sample Preparation: Prepare a stock solution of **3,4-Difluorohydrocinnamic acid** in the pre-saturated aqueous phase.
- Partitioning:
 - In a separatory funnel or tube, add a known volume of the pre-saturated n-octanol and a known volume of the compound's stock solution in the aqueous phase.
 - Seal the container and shake vigorously for 1-2 hours at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
- Phase Separation: Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.
- Quantification:
 - Carefully withdraw a sample from both the n-octanol and aqueous layers.
 - Determine the concentration of the compound in each phase using a pre-validated analytical method (e.g., HPLC-UV).
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$

- The logP is the base-10 logarithm of the partition coefficient: $\log P = \log_{10}(P)$


Synthesis and Characterization Workflows

The following diagrams illustrate a plausible synthetic route for **3,4-Difluorohydrocinnamic acid** and a general workflow for its subsequent physicochemical characterization.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic route to the target compound.

General Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical characterization.

Conclusion

3,4-Difluorohydrocinnamic acid is a valuable compound for synthetic chemistry, yet comprehensive experimental data on its physicochemical properties remain sparse in public literature. This guide provides the foundational data available, along with robust, standardized protocols for the empirical determination of its melting point, pKa, and logP. The provided workflows for synthesis and characterization offer a logical framework for researchers. Accurate characterization using these methods is a prerequisite for the successful application of this molecule in drug discovery, materials science, and other advanced research fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxyhydrocinnamic acid (HMDB0000423) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 3,4-Difluorohydrocinnamic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071690#physicochemical-properties-of-3-4-difluorohydrocinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com